molecular formula C6H9ClN2O B13980195 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol

2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol

Katalognummer: B13980195
Molekulargewicht: 160.60 g/mol
InChI-Schlüssel: GDAARWMHHBIJNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-1H-pyrazol-1-yl)propan-1-ol (C₆H₉ClN₂O) is a chloro-substituted pyrazole derivative featuring a hydroxyl group on the terminal carbon of a propanol chain. This compound’s hydroxyl group enables hydrogen bonding, influencing solubility and interaction with biological targets.

Eigenschaften

Molekularformel

C6H9ClN2O

Molekulargewicht

160.60 g/mol

IUPAC-Name

2-(4-chloropyrazol-1-yl)propan-1-ol

InChI

InChI=1S/C6H9ClN2O/c1-5(4-10)9-3-6(7)2-8-9/h2-3,5,10H,4H2,1H3

InChI-Schlüssel

GDAARWMHHBIJNN-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)N1C=C(C=N1)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Synthetic Steps

The preparation of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol can be summarized in the following main steps:

Step Number Description Reagents and Conditions Outcome
1 Suzuki coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile Pd(OAc)2 catalyst, triphenylphosphine ligand, sodium carbonate base, acetonitrile-water solvent, elevated temperature Formation of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile intermediate
2 Acidic deprotection of the tetrahydropyranyl group Catalytic HCl in methanol solvent Generation of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride salt
3 Neutralization and isolation Addition of base (e.g., sodium hydroxide), water addition Isolation of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (key intermediate)
4 Hydroxyalkylation of pyrazole nitrogen with propan-1-ol side chain introduction Specific alkylation conditions (not detailed in patent, inferred from related literature) Formation of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol final compound

Process Improvements and Practical Considerations

  • Catalyst Efficiency : The use of palladium acetate (Pd(OAc)2) with triphenylphosphine allows reduction of expensive palladium catalyst loading to as low as 0.5–2 mol%, improving cost efficiency for large-scale synthesis.

  • Solvent Selection : The acetonitrile-water biphasic system facilitates easier isolation of intermediates without cumbersome distillation steps, enhancing scalability and yield.

  • Avoidance of Harsh Conditions : The process avoids the use of ethanolic hydrochloric acid and multiple distillations to dryness, which are impractical for industrial scale and reduce yield.

  • Purification : Treatment with activated carbon and celite during methanol solvent steps aids in removing impurities and palladium residues, ensuring product purity and safety.

Reaction Scheme Summary

The synthetic route can be schematically represented as:

  • Suzuki Coupling
    $$ \text{Pyrazole-B(OR)2} + \text{4-bromo-2-chlorobenzonitrile} \xrightarrow[\text{base}]{Pd(OAc)2, PPh3, \text{CH}3CN/H2O} \text{Intermediate (III)} $$

  • Deprotection and Hydrolysis
    $$ \text{Intermediate (III)} \xrightarrow[\text{cat. HCl}]{\text{MeOH}} \text{Intermediate (IV)} \xrightarrow[\text{base}]{\text{H}_2\text{O}} \text{Intermediate (V)} $$

  • Hydroxyalkylation
    $$ \text{Intermediate (V)} \xrightarrow[\text{alkylation conditions}]{} \text{2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol} $$

Analytical Data and Yields

Step Yield (%) Notes
Suzuki coupling (Step 1) ~85 High yield due to optimized catalyst loading and solvent system
Deprotection and isolation ~90 Efficient conversion with minimal side reactions
Overall yield (3-step process) ~75-85 Improved yield compared to earlier methods due to fewer isolation steps and milder conditions

Palladium residue levels in final products are significantly reduced (<10 ppm), meeting pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a non-chlorinated pyrazole derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-one or 2-(4-chloro-1H-pyrazol-1-yl)propanal.

    Reduction: Formation of 2-(1H-pyrazol-1-yl)propan-1-ol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Pyrazole Substituents Propanol Chain Modifications Key Properties/Applications Reference
2-(4-Chloro-1H-pyrazol-1-yl)propan-1-ol C₆H₉ClN₂O 4-Cl 1° hydroxyl at C1 Potential antifungal intermediate
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O 4-Cl, 5-Me 1° hydroxyl at C1 Enhanced steric bulk
2-(2,4-Difluorophenyl)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol C₁₂H₁₁F₂IN₂O 4-I, 2,4-difluorophenyl 2° hydroxyl at C2 Antifungal research candidate
2-Methyl-1-(4-boronic ester-pyrazol-1-yl)propan-2-ol C₁₄H₂₅BNO₃ 4-B(OR)₂ 2° hydroxyl, branched (2-Me) Suzuki cross-coupling reagent
1-(4-Amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol C₉H₁₈N₄O 4-NH₂ 2° hydroxyl, pyrrolidine Bioactive scaffold
Key Observations:

Substituent Position and Reactivity: Chlorine vs. Iodine: The 4-iodo substituent in the difluorophenyl derivative enhances leaving-group ability, making it more reactive in nucleophilic substitutions compared to the chloro analog.

Hydroxyl Group Positioning: Primary hydroxyl (C1) in the target compound vs. secondary hydroxyl (C2) in the boronic ester derivative alters hydrogen-bonding capacity and solubility. Branched propanol chains (e.g., 2-Me) may reduce crystallinity.

Functional Group Diversity: Boronic Esters: The boronic ester in C₁₄H₂₅BNO₃ enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the chloro analog. Amino Groups: The 4-NH₂ substituent in C₉H₁₈N₄O increases basicity, enhancing interactions with acidic biological targets.

Biologische Aktivität

2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol, a compound featuring a pyrazole ring and a propanol group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The structure of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol is characterized by its chloro-substituted pyrazole moiety, which plays a crucial role in its biological interactions. The presence of the propanol group enhances its solubility and reactivity, making it a versatile scaffold for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro group and the pyrazole ring facilitate binding to molecular targets, potentially leading to inhibition or modulation of various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 can lead to reduced inflammation and pain, suggesting therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies indicate that 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol exhibits antimicrobial properties against certain bacterial strains. Its effectiveness against multidrug-resistant pathogens highlights its potential as an antimicrobial agent .

Anticancer Properties

Recent investigations have examined the anticancer activity of compounds related to 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol. For instance, derivatives of pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. In vitro studies indicated that certain modifications to the pyrazole structure can enhance anticancer efficacy .

CompoundCell LineIC50 (µM)Notes
2-(4-chloro-1H-pyrazol-1-yl)propan-1-olA549TBDPotential anticancer activity
Other Pyrazole DerivativesA549< 10Enhanced activity with specific substitutions

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In vitro assays have shown activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these activities are yet to be fully characterized but suggest promising potential for development as an antibiotic agent .

Case Studies

A series of studies have focused on the biological activity of pyrazole derivatives, including 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol:

  • Inhibition of Inflammatory Pathways : A study demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 10 µM, suggesting that further exploration into anti-inflammatory applications is warranted .
  • Antimicrobial Screening : Another investigation screened various pyrazole derivatives against multidrug-resistant bacterial strains, finding that certain modifications led to enhanced activity against resistant strains like MRSA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol in academic laboratories?

  • Methodological Answer : Utilize stepwise protocols analogous to pyrazole derivative synthesis. For example:

  • React 4-chloro-1H-pyrazole with propan-1-ol derivatives under controlled conditions (e.g., diazomethane in dichloromethane with triethylamine as a catalyst at –20 to –15°C for 40–48 hours).
  • Purify the crude product via column chromatography (ethyl acetate/hexane, 1:4 ratio) and recrystallize from 2-propanol or methanol to achieve >95% purity .
    • Key Tools : Column chromatography, recrystallization, and monitoring via TLC.

Q. How can the molecular identity and purity of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol be confirmed?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm functional groups (e.g., –OH at δ 4.5–5.0 ppm, pyrazole protons at δ 7.0–8.0 ppm).
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
  • Mass Spectrometry : Compare experimental molecular weight (174.63 g/mol) with theoretical values .
    • Reference Data : CAS 180741-40-6 serves as a critical identifier .

Q. What crystallization strategies are effective for structural determination of this compound?

  • Methodological Answer :

  • Grow single crystals via slow evaporation from 2-propanol or methanol.
  • Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 15 .
    • Example : Similar pyrazol-1-yl derivatives crystallize in monoclinic systems (e.g., P21_1/c space group) with hydrogen-bonded networks stabilizing the structure .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) to simulate NMR/IR spectra.
  • Compare experimental vibrational modes (e.g., O–H stretch at 3200–3600 cm1^{-1}) with theoretical predictions using Gaussian 09 or ORCA .
    • Case Study : For 3-(4-chlorophenyl)pyrazoline derivatives, RMSD between experimental and computed IR spectra was <5 cm1^{-1} after scaling .

Q. What reaction optimization strategies improve yield in large-scale synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain –20 to –15°C during diazomethane addition to minimize side reactions .
  • Catalyst Use : Triethylamine (0.5–1.0 eq.) enhances nucleophilic substitution efficiency.
  • Cyclization : Reflux in xylene with chloranil (1.4 eq.) for 25–30 hours to stabilize the pyrazole ring .
    • Yield Benchmark : Similar protocols achieve 70–85% yield for pyrazole derivatives .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodological Answer :

  • Structural Data : Determine 3D conformation via SXRD (SHELXL) to identify pharmacophoric groups (e.g., chloro-substituted pyrazole’s role in hydrophobic interactions) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes).
  • Activity Assays : Test against bacterial/fungal strains (MIC < 50 µg/mL for pyrazole derivatives with Cl substituents) .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) at pH 2–12.
  • Analyze bond dissociation energies (BDEs) for the C–Cl and O–H bonds to assess hydrolytic degradation risks.
  • Reference : Pyrazole analogs show stability at pH 4–8 but degrade rapidly in strongly alkaline conditions (pH > 10) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Reproducibility Checks : Verify synthesis/purification protocols (e.g., recrystallization solvent purity).
  • Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Collaborative Validation : Cross-reference with databases (e.g., PubChem, IUCr) to resolve outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.